Pentamethonium bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

By blocking the transmission of nerve impulses at autonomic ganglia (clusters of nerve cells), pentamethonium could help researchers differentiate between the effects of the sympathetic and parasympathetic branches of the autonomic nervous system. The sympathetic nervous system is responsible for the "fight-or-flight" response, while the parasympathetic nervous system promotes relaxation and digestion [].

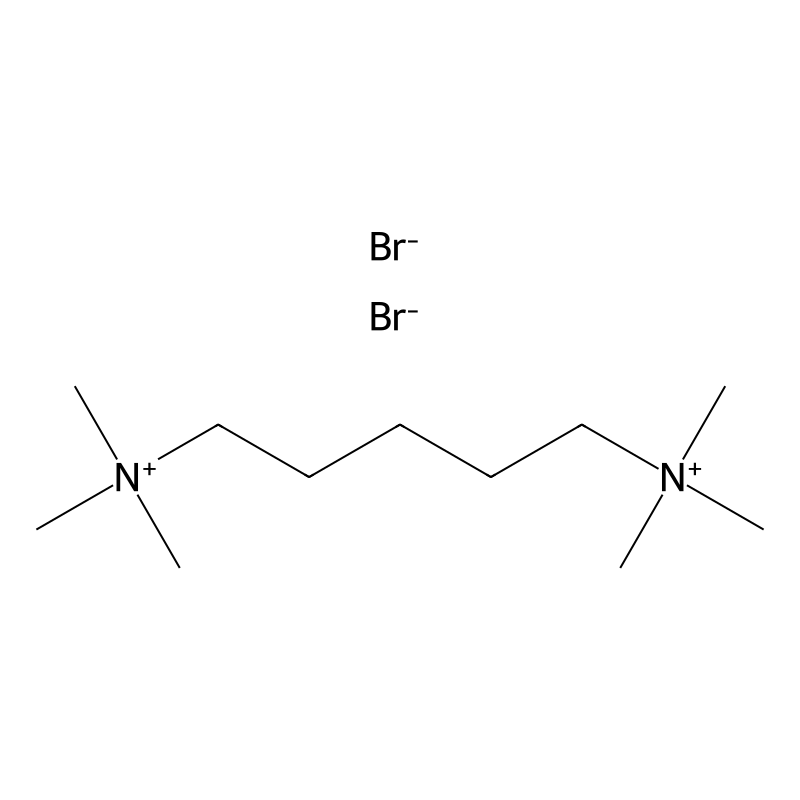

Pentamethonium bromide is a quaternary ammonium compound with the chemical formula C₁₁H₂₈Br₂N₂. It consists of two pentamethylene diammonium cations linked by a bromide anion (Br⁻). Historically, it has been used as a ganglionic blocking agent, primarily to manage hypertension and as an adjunct treatment in cases of poisoning from organophosphates, such as paraoxon. Its mechanism of action involves competitive antagonism at autonomic ganglia, where it blocks the binding of acetylcholine, a crucial neurotransmitter for nerve impulse transmission .

Pentamethonium bromide acts as a ganglionic blocking agent. It interferes with the transmission of nerve impulses at autonomic ganglia by competitively binding to the acetylcholine receptors. This prevents the binding of acetylcholine, a neurotransmitter essential for nerve impulse transmission at these junctions []. Consequently, pentamethonium bromide caused widespread vasodilation (relaxation of blood vessels), leading to a decrease in blood pressure [].

The synthesis of pentamethonium bromide typically involves the reaction of pentamethylene diamine with an appropriate alkylating agent in the presence of a bromide source. A common method includes:

- Starting Materials: Pentamethylene diamine and an alkyl halide (e.g., bromoethane).

- Reaction Conditions: The reaction is usually carried out in an organic solvent under reflux conditions.

- Product Isolation: After the reaction completion, the product can be purified through crystallization or recrystallization techniques.

This method allows for the formation of the quaternary ammonium structure characteristic of pentamethonium bromide .

Pentamethonium bromide has several applications, primarily in research settings:

- Ganglionic Blocking Agent: Used to study autonomic nervous system functions by differentiating between sympathetic and parasympathetic responses.

- Hypertension Treatment: Historically employed in managing high blood pressure.

- Adjunct Therapy: Utilized alongside atropine for treating organophosphate poisoning .

Although its clinical applications have decreased due to safety concerns, it remains relevant in pharmacological research.

Interaction studies involving pentamethonium bromide focus on its antagonistic effects on acetylcholine receptors. Research has demonstrated that it competes effectively with acetylcholine at autonomic ganglia, leading to significant physiological changes such as decreased heart rate and lowered blood pressure. Additionally, studies indicate that it can enhance the efficacy of other treatments in cases of poisoning by increasing survival rates when used with atropine .

Several compounds share structural or functional similarities with pentamethonium bromide. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Mechanism of Action | Clinical Use |

|---|---|---|---|

| Hexamethonium | Quaternary ammonium | Ganglionic blockade | Hypertension (historical) |

| Trimethaphan | Quaternary ammonium | Ganglionic blockade | Hypertensive emergencies |

| Mecamylamine | Secondary amine | Nicotinic receptor antagonist | Smoking cessation |

| Pyridostigmine | Carbamate derivative | Acetylcholinesterase inhibitor | Myasthenia gravis |

Pentamethonium bromide is unique in its specific application as a ganglionic blocker and its historical significance in antihypertensive therapy. Unlike some similar compounds that may have broader applications or different mechanisms (e.g., acetylcholinesterase inhibitors), pentamethonium's primary role is focused on blocking nerve impulses at autonomic ganglia .

Early Investigations and Synthesis

The development of pentamethonium bromide emerged from mid-20th-century research on quaternary ammonium compounds. In the late 1940s, British physiologists William Paton and Eleanor Zaimis at the Medical Research Council’s National Institute for Medical Research identified the ganglion-blocking potential of polymethylene bis-trimethylammonium salts . Their systematic study of methonium compounds revealed that derivatives with five methylene groups (C5) exhibited optimal ganglionic blockade, distinguishing pentamethonium from shorter-chain analogs like tetraethylammonium (TEA) and longer-chain variants such as hexamethonium (C6) .

Clinical trials began in 1948 under the auspices of the MRC, with pentamethonium bromide and iodide tested for hypertension management. Arnold and Rosenberg’s landmark study demonstrated its efficacy in reducing blood pressure, albeit with transient effects due to rapid renal excretion . This work laid the foundation for subsequent developments in autonomic pharmacology.

Industrial and Academic Collaboration

The compound’s synthesis involved reacting trimethylamine with 1,5-dibromopentane in ethanol, yielding a stable dibromide salt . Pharmaceutical firm May & Baker partnered with the MRC to scale production, reflecting post-World War II efforts to translate academic discoveries into therapeutic tools . Despite its eventual overshadowing by hexamethonium and later antihypertensives, pentamethonium bromide remains a pivotal example of structure-activity relationship (SAR) studies in drug design.

Quaternary Ammonium Salt Formation

Pentamethonium bromide synthesis follows the fundamental principles of quaternary ammonium salt formation through the Menshutkin reaction [1]. The conventional synthetic pathway involves the nucleophilic substitution reaction between trimethylamine and 1,5-dibromopentane, which proceeds through a stepwise mechanism where each terminal position of the pentamethylene chain undergoes quaternization.

The reaction mechanism begins with the nucleophilic attack of the tertiary amine nitrogen on the electrophilic carbon of the alkyl halide [2]. This process involves the formation of a pentacoordinate transition state with partial bond formation, followed by complete carbon-nitrogen bond formation and simultaneous carbon-halogen bond breaking. The nucleophilicity of the amine and electrophilicity of the halide serve as key factors determining reaction rate and selectivity.

Detailed synthesis procedures demonstrate that pentamethonium bromide can be obtained by mixing 24.63 grams of trimethylamine with 11.73 grams of 1,5-dibromopentane in 80 milliliters of ethanol [2]. The reaction mixture is homogenized for 0.5 hours, then refluxed at 333 Kelvin for 24 hours under nitrogen atmosphere. Following solvent evaporation at 313 Kelvin, the resulting yellow sticky liquid is washed with ethyl acetate to yield white solid product.

The formation of bis-quaternary ammonium salts requires careful stoichiometric control to achieve complete quaternization at both terminal positions [3]. Reaction conditions must be optimized to prevent mono-quaternization and ensure high conversion to the desired bis-quaternary product. Temperature control, reaction time, and solvent selection critically influence the outcome of quaternization reactions.

Alkylation and Purification Protocols

Alkylation protocols for pentamethonium bromide synthesis employ standard quaternization procedures with specific modifications for bis-quaternary salt formation [4]. The reaction typically utilizes a 2:1 molar ratio of alkyl halide to tertiary amine, accounting for the bifunctional nature of the 1,5-dibromopentane alkylating agent. Reaction temperatures between 80-180 degrees Celsius facilitate efficient quaternization while minimizing side reactions.

The alkylation process benefits from elevated temperatures that increase reaction rates and improve conversion efficiency [4]. However, excessive temperatures can lead to decomposition of starting materials or products. Optimal conditions typically involve heating at 120-350 degrees Celsius for 15 minutes to several hours, depending on the specific substrate and reaction medium.

Purification protocols for pentamethonium bromide involve multiple steps to achieve pharmaceutical-grade purity [5]. Initial workup includes solvent evaporation under reduced pressure, followed by washing with organic solvents such as ethyl acetate or diethyl ether to remove unreacted starting materials and impurities. Recrystallization from suitable solvents like acetone or ethanol provides further purification.

Advanced purification methods include column chromatography, which can achieve purities of 98-99.5% with yield recoveries of 70-85% [5]. Suspension of the crude product in organic solvents serves as an effective method for particle size control and impurity removal. Activated charcoal treatment removes colored impurities, while vacuum drying at elevated temperatures eliminates residual moisture.

Quality control measures ensure consistent product purity and performance. Spectroscopic analysis confirms structural identity through proton and carbon-13 nuclear magnetic resonance spectroscopy [2]. High-performance liquid chromatography quantifies purity levels, while elemental analysis verifies composition. Thermal analysis provides information about decomposition temperatures and thermal stability.

Industrial-Scale Production Challenges

Industrial-scale production of pentamethonium bromide faces significant challenges related to raw material costs, reaction scalability, and environmental compliance [6]. The specialized nature of quaternary ammonium salt electrolytes requires advanced manufacturing processes, making them expensive compared to traditional alternatives. High production costs represent one of the primary barriers to broader adoption.

Raw material costs constitute 30-40% of manufacturing expenses due to the high cost of trimethylamine and 1,5-dibromopentane [6]. Price fluctuations in these starting materials significantly impact production economics. The availability of raw materials and supply chain disruptions can further strain production costs, particularly affecting price-sensitive markets.

Reaction scalability presents technical challenges when transitioning from laboratory to industrial scale [7]. Heat transfer limitations in large reactors can reduce yields by 5-15% compared to laboratory conditions. The exothermic nature of quaternization reactions requires careful temperature control to prevent runaway reactions and maintain product quality. Mixing efficiency becomes critical in large-scale reactors to ensure uniform reaction conditions.

Product purity maintenance at industrial scale requires additional purification steps and quality control measures [5]. Impurity formation tends to increase with scale due to longer residence times and non-uniform conditions. This necessitates more sophisticated purification protocols and increases processing costs. Batch-to-batch variability can affect product consistency, requiring robust analytical methods for quality assurance.

Environmental impact considerations include solvent waste management and emissions control [6]. Traditional synthetic methods generate significant quantities of organic solvent waste, increasing disposal costs and regulatory burden. Emission control systems add capital and operational costs to manufacturing facilities. Regulatory compliance requires comprehensive environmental monitoring and reporting systems.

Energy consumption represents 20-30% of operational costs due to long reaction times and heating requirements [7]. Traditional batch processes require sustained heating for extended periods, resulting in high energy consumption. Heat recovery systems and process optimization can reduce energy requirements, but require additional capital investment.

Equipment requirements for industrial production include specialized pressure vessels, heating systems, and purification equipment [8]. High capital investment requirements limit market entry for smaller manufacturers. Modular reactor designs offer potential solutions for scalable production while reducing initial capital requirements. Continuous flow processes can improve efficiency and reduce equipment size.

Green Chemistry Approaches in Synthesis

Green chemistry principles offer promising approaches for environmentally sustainable pentamethonium bromide synthesis [9]. These methods emphasize atom economy, safer solvents, energy efficiency, and waste prevention while maintaining product quality and economic viability.

Microwave-assisted synthesis represents a significant advancement in green chemistry applications for quaternary ammonium salt production [9]. This method reduces reaction times from 24 hours to 5-10 minutes while achieving yields of 85-95%. The microwave irradiation provides uniform heating and enhanced reaction rates, resulting in energy savings of 50-80% compared to conventional methods. Temperature control at 95-130 degrees Celsius with minimal solvent requirements makes this approach particularly attractive for industrial applications.

Ultrasound-assisted synthesis offers another green chemistry alternative with reaction times reduced to 1 hour and yields comparable to microwave methods [9]. The ultrasonic irradiation promotes efficient mixing and mass transfer, enabling reactions to proceed at lower temperatures (60 degrees Celsius) with reduced energy consumption. This method demonstrates particular effectiveness for quaternary ammonium salt synthesis with excellent yields and minimal waste generation.

Solvent-free synthesis approaches maximize atom economy by eliminating organic solvents entirely [10]. Manual grinding of starting materials under ambient conditions achieves complete quaternization within 5-10 minutes. This method offers complete atom economy and low process mass intensity values, making it highly attractive from environmental and economic perspectives. However, substrate scope limitations may restrict broader applicability.

Phase transfer catalysis provides mild reaction conditions with improved selectivity [11]. Aqueous-organic biphasic systems enable efficient quaternization while using water as the primary solvent. Catalytic amounts of tetrabutylammonium bromide facilitate high yields under mild conditions, reducing energy requirements and environmental impact. This approach offers particular advantages for large-scale production due to simplified workup procedures.

Continuous flow synthesis offers advantages in terms of scalability and consistent quality [7]. Space-time yields of 0.5-2.0 kilograms per liter per hour exceed traditional batch methods by an order of magnitude. Continuous processes enable better heat and mass transfer, resulting in improved yields and reduced energy consumption. However, higher capital investment requirements may limit adoption for smaller-scale operations.

Bio-based starting materials provide renewable feedstock alternatives for sustainable synthesis [12]. Quaternary ammonium salts derived from natural sources such as acetylcholine and choline demonstrate comparable performance to synthetic analogs. These bio-based approaches support circular economy principles while reducing dependence on petroleum-derived feedstocks.

Water-based synthesis protocols eliminate organic solvent requirements while maintaining high yields [9]. Aqueous reaction media support efficient quaternization reactions, particularly when combined with appropriate catalysts or additives. This approach significantly reduces environmental impact and simplifies purification procedures. However, product solubility considerations may require process modifications for optimal results.

Catalyst recovery and recycling systems enhance the sustainability of catalytic processes [5]. Phase transfer catalysts can be separated and reused multiple times without significant loss of activity. Ionic liquid catalysts offer particular advantages due to their low volatility and thermal stability. These systems reduce catalyst consumption and minimize waste generation, supporting sustainable manufacturing practices.

Energy-efficient heating methods, including microwave and ultrasound activation, reduce energy consumption by 50-80% compared to conventional heating [9]. These technologies provide rapid, uniform heating with precise temperature control. Integration with renewable energy sources further enhances the environmental benefits of green synthetic approaches.

Purity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: MILES BE, DE WARDENER HE, CHURCHILL-DAVIDSON HC, WYLIE WD. The effect of the renal circulation of pentamethonium bromide during anaesthesia. Clin Sci. 1952 Feb;11(1):73-9. PubMed PMID: 14896519.